(2Z,2'Z)-2,2'-(1Z,2Z)-hydrazine-1,2-diylidenebis[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline]
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Overview
Description
The compound you’ve mentioned is a complex molecule with an intriguing structure. Let’s break it down:
IUPAC Name: (2Z,2’Z)-2,2’-(1Z,2Z)-hydrazine-1,2-diylidenebis[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline]
Formula: CHNO
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups or the heterocyclic rings.
Reduction: Reduction reactions could modify the double bonds or hydrazine moiety.
Substitution: Substitution reactions may occur at various positions, especially around the heterocyclic rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) could be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) might be employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) could participate in substitution reactions.
Major Products:: The specific products would depend on the reaction conditions and regioselectivity. Potential products include modified derivatives of the original compound.
Scientific Research Applications
Chemistry::
Structural Studies: Researchers may investigate the compound’s conformation, stereochemistry, and interactions.
Synthetic Challenges: It serves as a challenging target for synthetic chemists due to its complexity.
Pharmacology: Explore its potential as a drug candidate (e.g., antitumor, antimicrobial, or neuroprotective properties).
Biological Activity: Investigate its effects on cellular processes or receptors.
Materials Science: Assess its use in materials (e.g., polymers, coatings) due to its unique structure.
Mechanism of Action
The compound’s mechanism of action remains speculative without experimental data. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Properties
Molecular Formula |
C38H54N4O4 |
---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
(Z)-N-[(Z)-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ylidene]amino]-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-imine |
InChI |
InChI=1S/C38H54N4O4/c1-23(2)13-27-21-41-11-9-25-15-35(43-5)37(45-7)17-29(25)33(41)19-31(27)39-40-32-20-34-30-18-38(46-8)36(44-6)16-26(30)10-12-42(34)22-28(32)14-24(3)4/h15-18,23-24,27-28,33-34H,9-14,19-22H2,1-8H3/b39-31-,40-32- |
InChI Key |
ROCDXPADLYVOGR-XBVPDJNRSA-N |
Isomeric SMILES |
CC(CC1/C(=N\N=C\2/C(CN3C(C2)C4=CC(=C(C=C4CC3)OC)OC)CC(C)C)/CC5N(C1)CCC6=CC(=C(C=C56)OC)OC)C |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=NN=C4CC5C6=CC(=C(C=C6CCN5CC4CC(C)C)OC)OC)OC)OC |
Origin of Product |
United States |
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